N-Boc-3-(4-cyanophenyl)oxaziridine
Overview
Description
It is a crystalline powder that appears white to light beige in color . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine typically involves the reaction of tert-butyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ether, methylene chloride, or chloroform . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-Boc-3-(4-cyanophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxaziridine ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Boc-3-(4-cyanophenyl)oxaziridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(4-cyanophenyl)oxaziridine involves its interaction with molecular targets such as enzymes and proteins. The oxaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and other proteins, thereby exerting various biological effects.
Comparison with Similar Compounds
N-Boc-3-(4-cyanophenyl)oxaziridine can be compared with other similar compounds, such as:
- tert-butyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
- tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
- 2-tert-butoxycarbonyl-3-(4-cyanophenyl)oxaziridine
These compounds share similar structural features but may differ in their reactivity and applications . This compound is unique due to its specific functional groups and the stability of its oxaziridine ring, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-35-3, 150884-56-3 | |
Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Boc-3-(4-cyanophenyl)oxaziridine (BCPO) interact with its targets and what are the downstream effects?
A1: BCPO acts as an electrophilic aminating agent. It transfers its N-Boc group to nucleophiles like primary and secondary amines to form N-Boc-hydrazines , and to enolates to yield N-Boc-amino derivatives . This N-Boc protection strategy is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block reactive amine groups.
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C13H14N2O3 * Molecular Weight: 246.26 g/mol * Physical Data: It exists as a white to slightly beige crystalline powder with a melting point range of 57-63 °C. In solution, it presents as a mixture of trans- and cis-isomers due to the inversion of the pyramidal nitrogen atom .
Q3: How is this compound synthesized?
A3: The synthesis of BCPO involves a two-step process:
- Oxidation: The imine intermediate is then oxidized using Oxone (potassium peroxymonosulfate) to yield the final product, BCPO .
Q4: Are there any specific applications of this compound highlighted in the research?
A4: The research specifically demonstrates BCPO's utility in synthesizing lipopeptides through a process called hydrazone chemical ligation . This involves reacting a hydrazinopeptide, prepared using BCPO, with a lipophilic peptide aldehyde. This methodology allows for the creation of large and complex lipopeptides, which hold significance in various biological and pharmaceutical applications.
Q5: What are the safety considerations for handling this compound?
A5: BCPO can cause skin and eye irritation. It is crucial to handle it with care, using appropriate personal protective equipment in a well-ventilated area. Additionally, its decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, are hazardous and require careful management. While the compound itself is not listed as a carcinogen, understanding its potential hazards and safe handling procedures is essential .
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